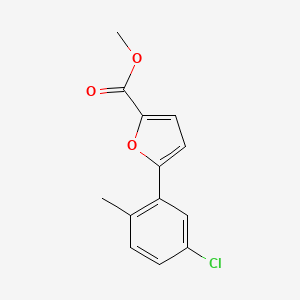
6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the iodination of a precursor pyrimidine compound. One common method is the electrophilic substitution reaction where iodine is introduced into the pyrimidine ring. The reaction conditions often include the use of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in nucleotide analogs and inhibitors of nucleotide synthesis.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. The iodine atom in the compound can also participate in halogen bonding, which can influence its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: A nucleoside analog used in antiviral therapies.
6-Amino-1-methyluracil: A pyrimidine derivative with similar structural features.
5-Bromo-2’-deoxyuridine: Another nucleoside analog with applications in cancer treatment.
Uniqueness
6-Amino-5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both an amino group and an iodine atom on the pyrimidine ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C5H6IN3O2 |
|---|---|
Molecular Weight |
267.02 g/mol |
IUPAC Name |
6-amino-5-iodo-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6IN3O2/c1-9-3(7)2(6)4(10)8-5(9)11/h7H2,1H3,(H,8,10,11) |
InChI Key |
ORXBRUBVVXEDOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



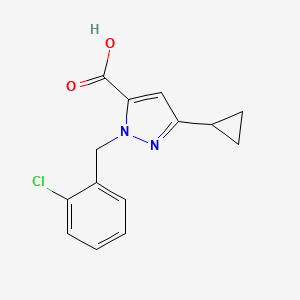
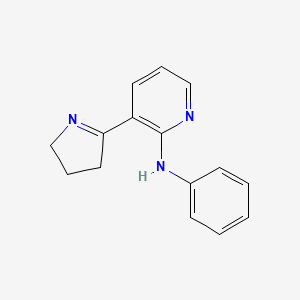
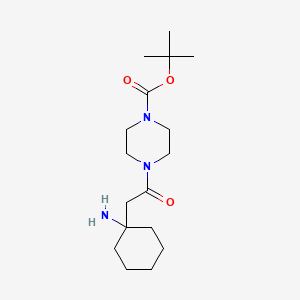


![2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)

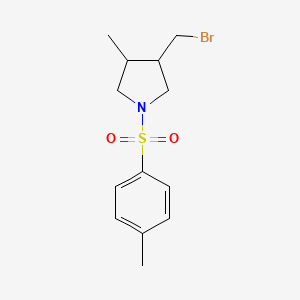

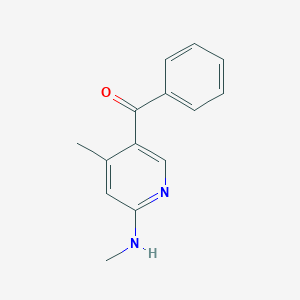
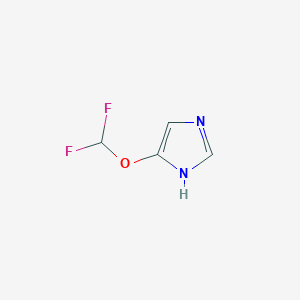
![4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11807395.png)
